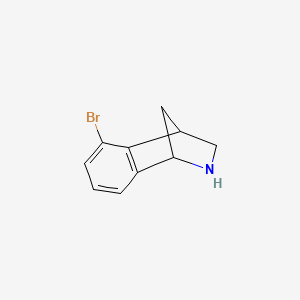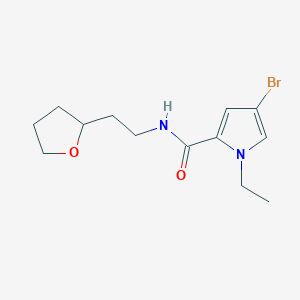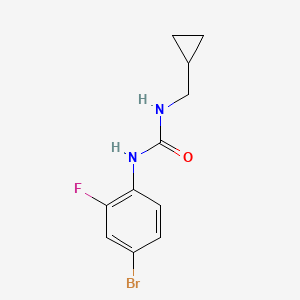![molecular formula C19H25N3O3S B14905819 N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a tert-butylphenyl ring and a dimethylamino group attached to a benzohydrazide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(dimethylamino)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Shares the sulfonyl group and tert-butylphenyl ring but lacks the benzohydrazide moiety.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Contains the tert-butylphenyl group but differs in the functional groups attached.
Uniqueness
N’-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide is unique due to the combination of its sulfonyl, tert-butylphenyl, and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities .
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N'-(4-tert-butylphenyl)sulfonyl-4-(dimethylamino)benzohydrazide |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-8-12-17(13-9-15)26(24,25)21-20-18(23)14-6-10-16(11-7-14)22(4)5/h6-13,21H,1-5H3,(H,20,23) |
InChIキー |
LRUKZWKWYSTUAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


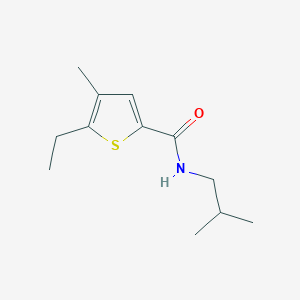

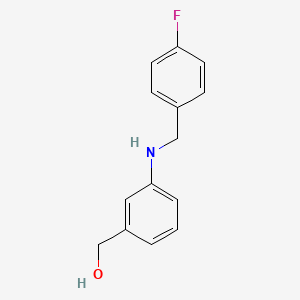
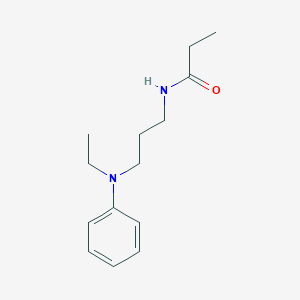
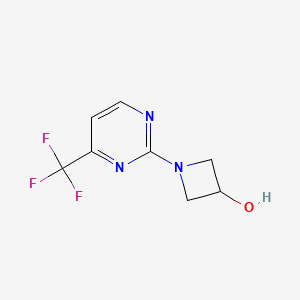
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
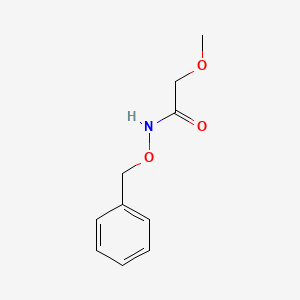
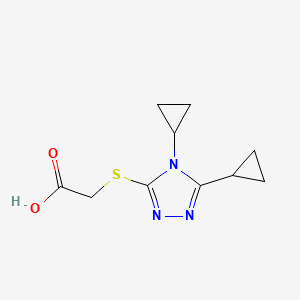
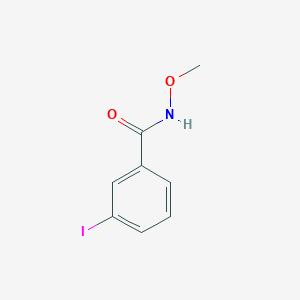

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
